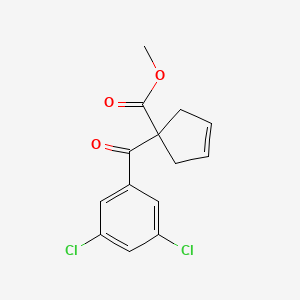
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate is an organic compound that features a cyclopentene ring substituted with a methyl ester and a 3,5-dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzoyl group to a benzyl alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, benzyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
- Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of the 3,5-dichlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate (referred to as DCBC) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DCBC is characterized by its unique cyclopentene structure and the presence of a dichlorobenzoyl moiety. The molecular formula is C12H10Cl2O3, with a molar mass of approximately 277.11 g/mol. The compound's structure can be represented as follows:
The biological activity of DCBC is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : DCBC has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Properties : Some research indicates that DCBC possesses antimicrobial activity against specific bacterial strains, potentially making it useful in pharmaceutical applications.
Antimicrobial Activity
A study investigated the antimicrobial effects of DCBC against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results were promising:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These findings indicate that DCBC could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Assays
In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the safety profile of DCBC. The compound exhibited selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 30 |
These results suggest that while DCBC can inhibit cancer cell growth, it may have varying effects depending on the cell type.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DCBC was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition, suggesting its potential as an alternative treatment option for infections caused by resistant pathogens.
Case Study 2: Cancer Cell Line Response
Research conducted on various cancer cell lines revealed that DCBC induced apoptosis in HeLa cells. Flow cytometry analysis showed an increase in early apoptotic cells when treated with DCBC compared to untreated controls.
Properties
Molecular Formula |
C14H12Cl2O3 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H12Cl2O3/c1-19-13(18)14(4-2-3-5-14)12(17)9-6-10(15)8-11(16)7-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
MUDNRUVIIYGLDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















